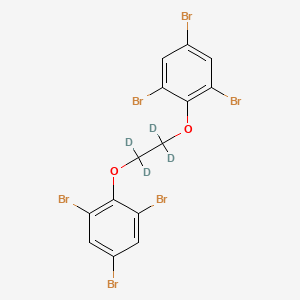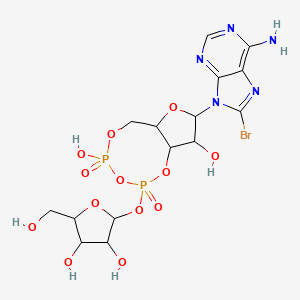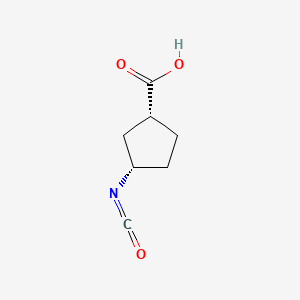
(1R,3S)-3-isocyanatocyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S)-3-isocyanatocyclopentane-1-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. Also known as IPC, this compound has a cyclopentane ring with an isocyanate group and a carboxylic acid group attached to it. IPC is a versatile molecule that has been used in various fields of research, including drug discovery, materials science, and organic synthesis.
Mechanism of Action
The mechanism of action of IPC is not well understood, but it is believed to be due to its ability to react with various functional groups in biological molecules. IPC has been shown to react with amino groups in proteins, leading to the formation of stable adducts. This reaction can lead to changes in the structure and function of proteins, which can have significant effects on biological processes.
Biochemical and Physiological Effects:
IPC has been shown to have various biochemical and physiological effects. For example, IPC has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. IPC has also been shown to induce apoptosis, which is a process of programmed cell death that is essential for the maintenance of tissue homeostasis.
Advantages and Limitations for Lab Experiments
IPC has several advantages and limitations when used in laboratory experiments. One of the main advantages of IPC is its versatility. IPC can be used as a building block for the synthesis of various compounds, which can be tailored to have specific properties. IPC is also stable under a wide range of conditions, which makes it easy to handle and store.
One of the limitations of IPC is its toxicity. IPC is a highly reactive compound that can react with various biological molecules, leading to significant changes in their structure and function. This can have adverse effects on biological systems, and caution should be exercised when handling IPC.
Future Directions
IPC has several potential future directions in scientific research. One potential direction is the development of IPC-based materials. IPC has been shown to have unique properties that make it suitable for the synthesis of various materials, including polymers and nanoparticles.
Another potential direction is the development of IPC-based drugs. IPC has been shown to have potential therapeutic effects, and further research is needed to explore its potential as a drug candidate.
Conclusion:
In conclusion, (1R,3S)-3-isocyanatocyclopentane-1-carboxylic acid is a versatile compound that has gained significant attention in scientific research due to its unique properties. IPC has been used in various fields of research, including drug discovery, materials science, and organic synthesis. IPC has several advantages and limitations when used in laboratory experiments, and caution should be exercised when handling it. IPC has several potential future directions in scientific research, and further research is needed to explore its full potential.
Synthesis Methods
IPC can be synthesized through a multi-step process that involves the reaction of cyclopentadiene with phosgene, followed by the reaction of the resulting chlorocarbonylcyclopentadiene with ammonia. The final step involves the reaction of the resulting amine with phosgene to form IPC. This process has been optimized over the years, and various modifications have been made to improve the yield and purity of the product.
Scientific Research Applications
IPC has been extensively used in scientific research due to its unique properties. One of the most significant applications of IPC is in drug discovery. IPC has been used as a building block for the synthesis of various compounds that have potential therapeutic effects. For example, IPC has been used to synthesize compounds that have anti-cancer, anti-inflammatory, and anti-viral properties.
properties
IUPAC Name |
(1R,3S)-3-isocyanatocyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-4-8-6-2-1-5(3-6)7(10)11/h5-6H,1-3H2,(H,10,11)/t5-,6+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXREFLGEFLWFJ-RITPCOANSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1C(=O)O)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3S)-3-Isocyanatocyclopentane-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

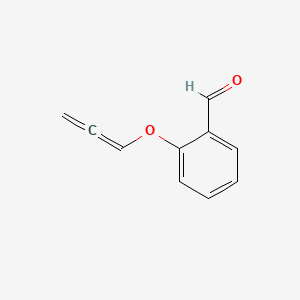



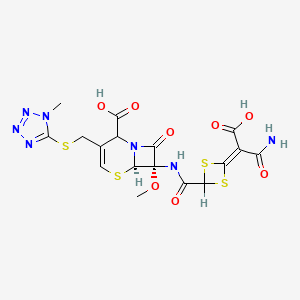
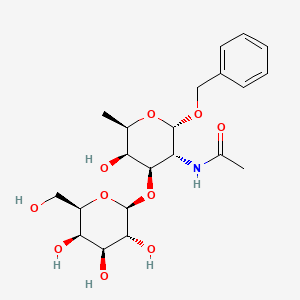

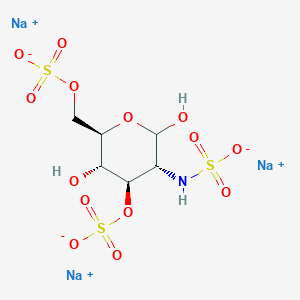
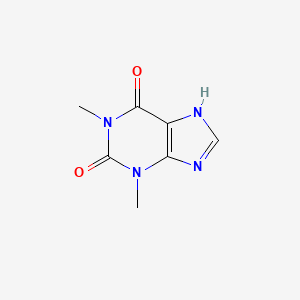
![4-Methyl-1H-imidazo[4,5-F]quinoline](/img/structure/B587369.png)
